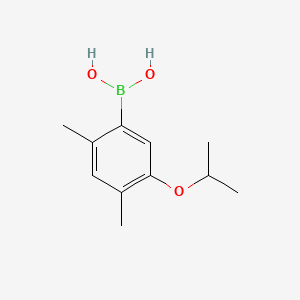
(5-Isopropoxy-2,4-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropoxy-2,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isopropoxy and dimethyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxy-2,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (5-Isopropoxy-2,4-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(5-Isopropoxy-2,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isopropoxy-2,4-dimethylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . Additionally, in biological systems, boronic acids can interact with enzyme active sites, inhibiting their activity by forming covalent bonds with serine residues .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (5-Isopropoxy-2,4-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the presence of isopropoxy and dimethyl groups can enhance its solubility and stability under certain conditions . The formyl-substituted boronic acids, on the other hand, are more commonly used in medicinal chemistry for their ability to form stable complexes with biomolecules .
Properties
Molecular Formula |
C11H17BO3 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(2,4-dimethyl-5-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-7(2)15-11-6-10(12(13)14)8(3)5-9(11)4/h5-7,13-14H,1-4H3 |
InChI Key |
KVEXLYYLHVLUEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


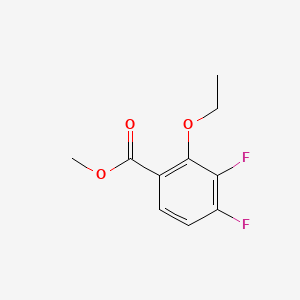
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
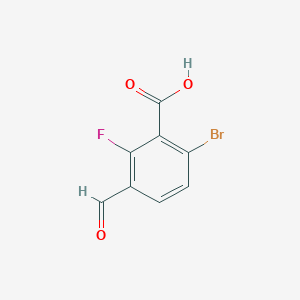
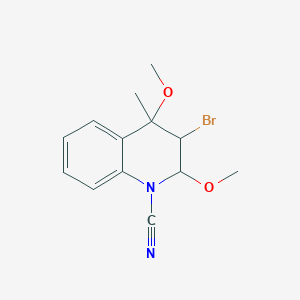
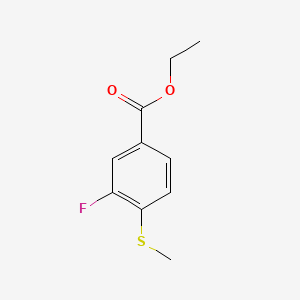
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
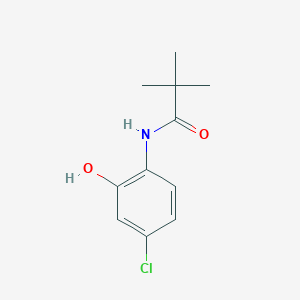
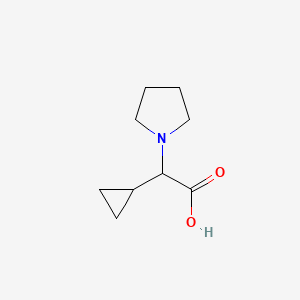

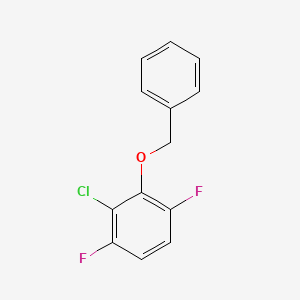
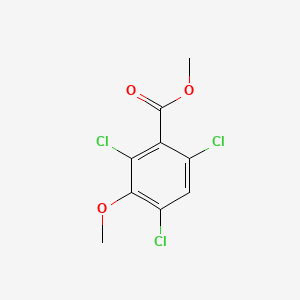
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
